1-(Boc-氨基)-(吡咯烷-3-基)-环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

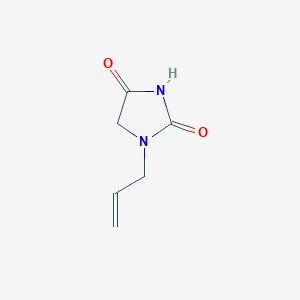

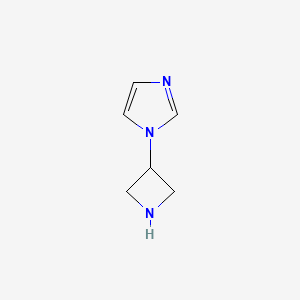

The compound "1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane" is a structurally interesting molecule that is part of a broader class of cyclopropane derivatives. These derivatives are significant due to their presence in various biologically active compounds and their utility in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions. The pyrrolidinyl moiety is a five-membered nitrogen-containing heterocycle that is often found in pharmaceuticals and can impart important biological properties to a molecule.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in the literature. For instance, 1-(aminomethyl)cyclopropanecarboxylic acid, a key building block, can be synthesized from cyanoacetate and dibromoethane . This building block can then be further derivatized and protected using N-Boc and C-OMe groups to facilitate fragment-coupling in solution synthesis . The synthesis of cyclopropane derivatives is also demonstrated by the alkylation of 6-(N-pyrrolyl)purine and thymine with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, leading to novel purine and pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied using X-ray crystallography. For example, the cyclopropane rings in certain derivatives possess a Z-configuration, and the attached atoms of the benzamido and methoxycarbonyl moiety are disposed perpendicularly to each other . The conformation of the 1-aminocyclopropane-1-carboxylic acid residue in these derivatives corresponds to a folded conformation, which is significant for understanding the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is influenced by the strain in the three-membered ring and the nature of substituents. The deprotonation of N-Boc-pyrrolidine by i-PrLi in the presence of diamine ligands has been computationally studied, showing that the geometry and energy of the lowest energy complexes and transition states are similar, which aligns with experimental findings . This suggests that the deprotonation process is influenced by the ligand structure, which is crucial for understanding the enantioselective synthesis involving cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are characterized by their conformational behavior and hydrogen bonding patterns. X-ray crystal structures reveal that cyclopropane derivatives can form eight-membered hydrogen-bonded rings, which differ from the ten-membered rings formed by cyclohexane derivatives . The cyclopropane units adopt an s-cis conformation, which is generally more stable and contributes to the observed substituent-induced turn formation in oligopeptides . Additionally, the intramolecular hydrogen bonding is evident from IR spectroscopy and NMR measurements, indicating that the solid-state structure is preserved in solution .

科学研究应用

α-环丙基-β-均丙氨酸的合成

研究人员通过 1,3-偶极环加成制备了 α-环丙基-β-均丙氨酸,展示了含环丙烷化合物的化学多功能性。这些结构对于新型氨基酸和肽的开发至关重要,说明了重要的合成应用 (Cordero 等,2009)。

药理学相关的合成

另一项研究重点介绍了由供体-受体环丙烷合成的 1,5-取代吡咯烷-2-酮,这对于药物化学和药理学很重要。该方法利用环丙烷化合物的反应性来产生含氮多环化合物,表明了潜在的药理学应用 (Boichenko 等,2022)。

含氮杂环体系的烷基化

金属化 α-氨基腈的烷基化已被用于形成新的 C-C 键,从而合成各种含氮杂环。这项研究证明了环丙烷衍生物在创建与生物碱化学和药物开发相关的复杂结构中的用途 (Renault 等,2023)。

发散和溶剂依赖性反应

已经从环丙烷衍生物开发出不同的合成策略,展示了根据溶剂选择和反应条件产生不同含氮化合物的可能性。这突出了环丙烷化合物在合成有机化学中的适应性 (Rossi 等,2007)。

Boc-保护的 β-氨基酸合成

从衣康酸开发一种合成 Boc-保护的 4,5-甲烷-β-脯氨酸的有效方法,证明了环丙烷衍生物在为肽合成和药物发现创造新型 β-氨基酸中的应用 (Tymtsunik 等,2014)。

功能化吡咯的催化方法

N-Boc-1-氨基-3-炔-2-醇的 Pd 催化的氧化杂环化-烷氧羰基化为功能化吡咯说明了一种构建吡咯衍生物的新方法,这在药物化学中很重要 (Gabriele 等,2012)。

作用机制

Target of Action

The primary target of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole and other aromatic nitrogen heterocycles . These amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Mode of Action

The compound interacts with its targets by converting the amino group into a carbamate . This is achieved by the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathway affected by 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action results in the formation of a new Pd–C bond through oxidative addition .

Pharmacokinetics

The Boc group is stable and resistant to most nucleophiles and bases , suggesting that the compound may have good stability in the body.

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for transformations of other functional groups . This is achieved by converting the amino group into a carbamate . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Action Environment

The action of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of pH conditions and temperatures . It can be cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity and water content of its environment.

安全和危害

未来方向

The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future directions may involve further optimization of the synthesis process and exploration of new applications of Boc-protected amines.

属性

IUPAC Name |

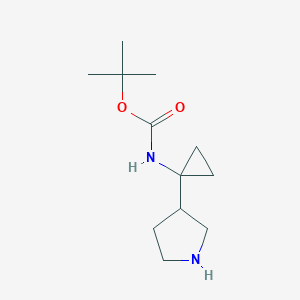

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTCVIHNVLALCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622429 |

Source

|

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane | |

CAS RN |

185693-07-6 |

Source

|

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)